2,6-Dimethoxy-4-[2-methyl-7-(2-methylbutan-2-yl)-3-phenyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-5-yl]phenol
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Overview
Description
2,6-DIMETHOXY-4-[2-METHYL-7-(2-METHYLBUTAN-2-YL)-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-5-YL]PHENOL is a complex organic compound belonging to the class of phenols and pyrazoloquinazolines. This compound is characterized by its intricate structure, which includes multiple aromatic rings and various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHOXY-4-[2-METHYL-7-(2-METHYLBUTAN-2-YL)-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-5-YL]PHENOL typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of p-dimethoxybenzene with 3-methyl-2-butanol in the presence of sulfuric acid . This reaction forms the core structure, which is then further modified through various substitution reactions to introduce the pyrazoloquinazoline moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHOXY-4-[2-METHYL-7-(2-METHYLBUTAN-2-YL)-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-5-YL]PHENOL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), alkyl halides, and various nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,6-DIMETHOXY-4-[2-METHYL-7-(2-METHYLBUTAN-2-YL)-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-5-YL]PHENOL has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-DIMETHOXY-4-[2-METHYL-7-(2-METHYLBUTAN-2-YL)-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-5-YL]PHENOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-4-methylphenol: A simpler phenolic compound with similar methoxy and methyl groups.
4-Allyl-2,6-dimethoxyphenol: Another phenolic compound with an allyl group instead of the pyrazoloquinazoline moiety.
Uniqueness
What sets 2,6-DIMETHOXY-4-[2-METHYL-7-(2-METHYLBUTAN-2-YL)-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-5-YL]PHENOL apart is its complex structure, which combines multiple functional groups and aromatic rings
Properties
Molecular Formula |
C30H35N3O3 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
2,6-dimethoxy-4-[2-methyl-7-(2-methylbutan-2-yl)-3-phenyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-5-yl]phenol |
InChI |
InChI=1S/C30H35N3O3/c1-7-30(3,4)21-13-14-23-22(17-21)27(20-15-24(35-5)28(34)25(16-20)36-6)31-29-26(18(2)32-33(23)29)19-11-9-8-10-12-19/h8-12,15-16,21,34H,7,13-14,17H2,1-6H3 |
InChI Key |
HYQXEYHDRFLJAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C5=CC(=C(C(=C5)OC)O)OC |
Origin of Product |
United States |
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